Cas no 2172310-78-8 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid)

2-{1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. Its structure incorporates a pyrrolidine ring with an acetic acid side chain, enhancing conformational flexibility in peptide design. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The 4-methylpentanoyl moiety contributes to hydrophobic interactions, making it valuable for modifying peptide properties such as stability and binding affinity. This compound is particularly useful in medicinal chemistry and bioconjugation, offering precise control over peptide backbone functionalization. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for complex peptide architectures.
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid structure
2172310-78-8 structure
Product name:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid
CAS No:2172310-78-8
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6172412
PubChem ID:165805394

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
    • EN300-1493813
    • 2172310-78-8
    • インチ: 1S/C27H32N2O5/c1-27(2,13-11-24(30)29-14-12-18(16-29)15-25(31)32)28-26(33)34-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,28,33)(H,31,32)
    • InChIKey: RHOOGFPQTHYKEA-UHFFFAOYSA-N
    • SMILES: O=C(CCC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 731
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.3

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1493813-5000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493813-250mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1493813-0.1g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493813-0.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493813-0.05g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1493813-0.25g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1493813-1.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
1g
$3368.0 2023-06-05
Enamine
EN300-1493813-5.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
5g
$9769.0 2023-06-05
Enamine
EN300-1493813-50mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1493813-500mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
2172310-78-8
500mg
$3233.0 2023-09-28

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid 関連文献

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acidに関する追加情報

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid: A Comprehensive Overview

The compound with CAS No 2172310-78-8, known as 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and an acetic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the chemical properties of this molecule.

Recent studies have highlighted the potential of this compound in drug delivery systems and bioconjugation technologies. Its unique structure allows for precise control over the release of active pharmaceutical ingredients, making it a promising candidate for targeted therapies. Researchers have also explored its applications in the synthesis of bioactive molecules, where its Fmoc group facilitates controlled deprotection reactions under specific conditions.

The synthesis of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. Key steps include the formation of the Fmoc derivative, the construction of the pyrrolidine ring, and the introduction of the acetic acid group. These steps are optimized to ensure high yields and purity, which are critical for its intended applications in medicinal chemistry.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its stability under various pH conditions has been extensively studied, revealing its suitability for use in both acidic and neutral environments. These properties make it an ideal candidate for incorporation into various drug delivery systems.

One of the most exciting developments involving this compound is its role in the creation of bioconjugates. By attaching it to biologically active molecules such as antibodies or enzymes, researchers can enhance the targeting efficiency and reduce off-target effects. This approach has been successfully applied in preclinical studies targeting cancer cells, where the compound demonstrated remarkable efficacy in delivering therapeutic payloads to specific cellular compartments.

Furthermore, advancements in computational chemistry have enabled detailed molecular modeling of this compound. These models provide insights into its interaction with biological targets at the molecular level, paving the way for rational drug design. Such studies have revealed that the Fmoc group not only serves as a protective moiety but also contributes to the overall stability and bioavailability of the molecule.

In conclusion, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid represents a cutting-edge advancement in organic chemistry with vast potential across multiple disciplines. Its unique structure, combined with its favorable physical properties and versatile applications, positions it as a key player in the development of next-generation therapeutics and drug delivery systems.

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